N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is an organic compound that features a thiophene ring substituted with cyano and methyl groups, a methoxybenzenesulfonyl group, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized and functionalized with cyano and methyl groups.
Attachment of the butanamide chain: This step involves the formation of an amide bond between the thiophene derivative and a butanoyl chloride or similar reagent.
Introduction of the methoxybenzenesulfonyl group: This can be achieved through sulfonylation reactions using methoxybenzenesulfonyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the cyano group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert the cyano group to an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide: can be compared with other thiophene derivatives, sulfonamides, and amides.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Sulfonamides: Compounds with the sulfonamide functional group but different aromatic or aliphatic chains.
Amides: Compounds with the amide functional group but different aromatic or heterocyclic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-12-13(2)25-18(16(12)11-19)20-17(21)5-4-10-26(22,23)15-8-6-14(24-3)7-9-15/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESUHTBOHWBMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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